Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate
Overview
Description
“Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1363381-65-0 . It has a molecular weight of 232.69 . The IUPAC name for this compound is methyl 1-chloro-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-carboxylate . It is a white solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is 1S/C8H9ClN2O2S/c1-13-8(12)10-4-7-6(2-3-14-7)11(9)5-10/h2-3H,4-5H2,1H3 . The InChI key is GOGCNMXUUPAGJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is a white solid . It has a molecular weight of 232.69 . It is stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate has been utilized in the synthesis of various derivatives. For example, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized using 3-aminothiophene-2-carboxamide, a modification of the traditional method involving methyl 3-aminothiophene-2-carboxylate, leading to higher yields and efficiency (Song, 2007). Additionally, novel 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, which were evaluated for their antifungal activity (Konno et al., 1989).
Medicinal and Biological Activities
Thienopyrimidine derivatives have shown significant medicinal and biological activities. Notably, a class of thieno[3,2-d]pyrimidine has been identified as potent inhibitors of VEGF receptor-2 kinase, a critical component in the formation of new blood vessels in tumors (Song, 2007).
Anticancer Properties
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound synthesized from methyl 3-aminothiophene-2-carboxylate, demonstrated marked inhibition against several human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer (Huang et al., 2020).
New Methodologies in Synthesis
An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was developed, based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, leading to compounds with antimicrobial activity against certain pathogens (Vlasova et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate are currently unknown. This compound is a type of aromatic heterocyclic compound
Mode of Action
It’s known that aromatic heterocyclic compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to show high fgfr1 inhibitory activity , suggesting that they may affect pathways related to cell growth and angiogenesis.
Pharmacokinetics
Its molecular weight (23269 g/mol ) falls within the range generally favorable for oral bioavailability in drug design.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate is recommended to be stored at 0-8°C , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(14-5)7(9)11-3-10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOKFQZPRAOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166438 | |
Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-65-0 | |
Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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